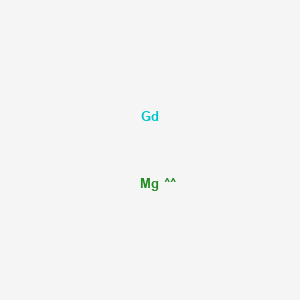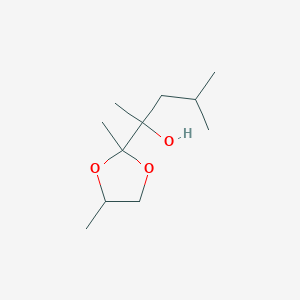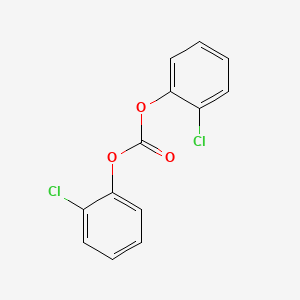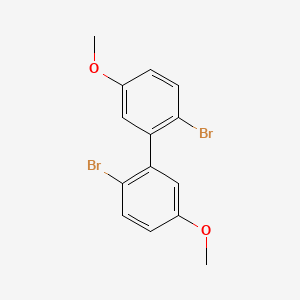
N,N,N-Tributylhexadecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tributylhexadecan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound, in particular, is characterized by its long alkyl chain, which imparts unique properties making it suitable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributylhexadecan-1-aminium chloride typically involves the quaternization of hexadecan-1-amine with tributylamine in the presence of a suitable alkylating agent, such as methyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tributylhexadecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of halide salts (e.g., sodium bromide) in an aqueous or organic solvent.
Oxidation and Reduction: May require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium bromide would yield N,N,N-Tributylhexadecan-1-aminium bromide.
Scientific Research Applications
N,N,N-Tributylhexadecan-1-aminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and as a surfactant in various biological assays.
Medicine: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of N,N,N-Tributylhexadecan-1-aminium chloride is primarily based on its surfactant properties. The compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets and destroys bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethylhexadecan-1-aminium chloride
- N-Decyl-N,N-dimethyldecan-1-aminium chloride
Comparison
N,N,N-Tributylhexadecan-1-aminium chloride is unique due to its longer alkyl chain compared to similar compounds like N,N,N-Trimethylhexadecan-1-aminium chloride. This longer chain enhances its surfactant properties, making it more effective in applications requiring strong surface activity. Additionally, the specific structure of this compound may impart different solubility and interaction characteristics, making it suitable for specialized applications.
Properties
CAS No. |
6439-71-0 |
|---|---|
Molecular Formula |
C28H60ClN |
Molecular Weight |
446.2 g/mol |
IUPAC Name |
tributyl(hexadecyl)azanium;chloride |
InChI |
InChI=1S/C28H60N.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MKBMFIUCQUUSSD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)
![6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14732508.png)


![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
